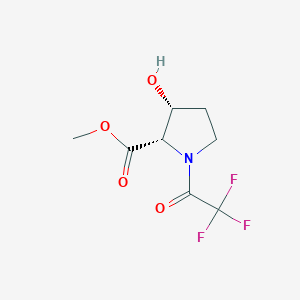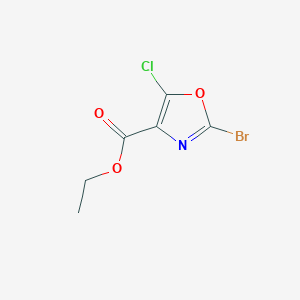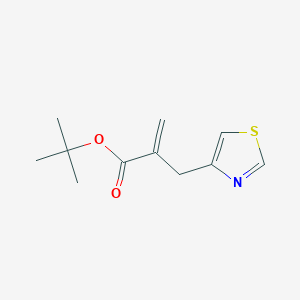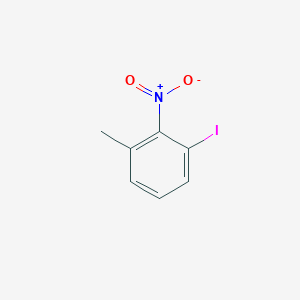
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyd
Übersicht
Beschreibung
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol. It is characterized by a benzene ring substituted with a hydroxybut-1-yn-1-yl group and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Biochemische Analyse
Biochemical Properties
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biomolecules .
Cellular Effects
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses. Furthermore, its impact on gene expression can result in modifications to cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular processes, including potential toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its role in cellular processes .
Transport and Distribution
The transport and distribution of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydroxylation of 4-(4-yn-1-yl)benzaldehyde: This involves the addition of a hydroxyl group to the alkyne moiety using appropriate reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Alkylation of 4-hydroxybenzaldehyde: This method involves the reaction of 4-hydroxybenzaldehyde with a suitable alkyne precursor under controlled conditions to introduce the hydroxybut-1-yn-1-yl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous solution, at room temperature.
Reduction: NaBH4, LiAlH4, in anhydrous ether, at low temperatures.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid.
Reduction: 4-(4-Hydroxybut-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Wirkmechanismus
The mechanism by which 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-hydroxybut-1-yn-1-yl)benzonitrile
4-(4-hydroxybut-1-yn-1-yl)benzoic acid
4-(4-hydroxybut-1-yn-1-yl)benzyl alcohol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGWHGSRGUHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650802 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544707-13-3 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzonitrile](/img/structure/B1503033.png)








![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)


